[4-Ethyl-5-(2-methoxy-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid [4-Ethyl-5-(2-methoxy-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid
Brand Name: Vulcanchem
CAS No.: 333313-05-6
VCID: VC2153982
InChI: InChI=1S/C13H15N3O3S/c1-3-16-12(9-6-4-5-7-10(9)19-2)14-15-13(16)20-8-11(17)18/h4-7H,3,8H2,1-2H3,(H,17,18)
SMILES: CCN1C(=NN=C1SCC(=O)O)C2=CC=CC=C2OC
Molecular Formula: C13H15N3O3S
Molecular Weight: 293.34 g/mol

[4-Ethyl-5-(2-methoxy-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid

CAS No.: 333313-05-6

Cat. No.: VC2153982

Molecular Formula: C13H15N3O3S

Molecular Weight: 293.34 g/mol

* For research use only. Not for human or veterinary use.

[4-Ethyl-5-(2-methoxy-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid - 333313-05-6

Specification

CAS No. 333313-05-6
Molecular Formula C13H15N3O3S
Molecular Weight 293.34 g/mol
IUPAC Name 2-[[4-ethyl-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Standard InChI InChI=1S/C13H15N3O3S/c1-3-16-12(9-6-4-5-7-10(9)19-2)14-15-13(16)20-8-11(17)18/h4-7H,3,8H2,1-2H3,(H,17,18)
Standard InChI Key QRFIVNJTVRDVRF-UHFFFAOYSA-N
SMILES CCN1C(=NN=C1SCC(=O)O)C2=CC=CC=C2OC
Canonical SMILES CCN1C(=NN=C1SCC(=O)O)C2=CC=CC=C2OC

Introduction

Chemical Properties

Structural Characteristics

[4-Ethyl-5-(2-methoxy-phenyl)-4H- triazol-3-ylsulfanyl]-acetic acid features a triazole core with three nitrogen atoms arranged in positions 1, 2, and 4 of the five-membered ring. The designation "4H" indicates that the hydrogen is attached to the nitrogen at position 4, which also bears an ethyl substituent. The 2-methoxyphenyl group at position 5 introduces aromatic character and potential for π-π interactions, while the methoxy group provides electron-donating properties and hydrogen bond acceptor capability.

The sulfanyl-acetic acid group attached to position 3 of the triazole ring contributes acidic properties to the molecule and serves as a potential site for further functionalization. The presence of these diverse functional groups creates a molecule with multiple reactive centers and potential binding sites for interactions with biological targets.

Physical and Chemical Properties

Table 1: Key Physical and Chemical Properties of [4-Ethyl-5-(2-methoxy-phenyl)-4H- triazol-3-ylsulfanyl]-acetic acid

PropertyValueReference
Molecular FormulaC₁₃H₁₅N₃O₃S
Molecular Weight293.34 g/mol
Physical StateSolid (presumed)N/A
CAS Number333313-05-6
IUPAC Name2-[[4-ethyl-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid
SMILES NotationO=C(O)CSC1=NN=C(C2=CC=CC=C2OC)N1CC
InChI KeyQRFIVNJTVRDVRF-UHFFFAOYSA-N

The compound contains multiple functional groups that contribute to its chemical properties:

  • The carboxylic acid group (-COOH) provides acidic character and the ability to form salts, esters, and amides

  • The triazole ring contributes to the compound's basicity and potential for coordination with metals

  • The sulfur atom can undergo oxidation to form sulfoxides and sulfones

  • The methoxy group on the phenyl ring enhances electron density in the aromatic system

Spectroscopic Properties

While specific spectroscopic data for [4-Ethyl-5-(2-methoxy-phenyl)-4H- triazol-3-ylsulfanyl]-acetic acid is limited in the available literature, we can infer its characteristic spectral features based on similar triazole compounds . In proton NMR (¹H NMR), the compound would likely exhibit:

  • Signals for the ethyl group: a triplet (CH₃) and quartet (CH₂)

  • A singlet for the methoxy group (OCH₃)

  • Complex signals for the aromatic protons of the 2-methoxyphenyl group

  • A singlet for the methylene protons of the -CH₂COOH group

  • A broad signal for the carboxylic acid proton

In carbon-13 NMR (¹³C NMR), characteristic signals would include resonances for the triazole carbons, aromatic carbons, the methoxy carbon, ethyl carbons, and the carboxylic acid carbon.

Synthesis Methods

General Synthetic Approaches

The synthesis of [4-Ethyl-5-(2-methoxy-phenyl)-4H- triazol-3-ylsulfanyl]-acetic acid typically involves a multi-step process centered around the formation of the triazole ring followed by appropriate functionalization. Based on synthetic methods for similar triazole derivatives, several approaches may be employed.

One common synthetic route involves:

  • Formation of the triazole ring through cyclization reactions

  • Introduction of the 2-methoxyphenyl group at position 5

  • N-alkylation to introduce the ethyl group at position 4

  • S-alkylation with chloroacetic acid to introduce the sulfanyl-acetic acid moiety

Step-by-Step Synthesis

Drawing from the synthesis of related triazole compounds, a potential synthetic pathway for [4-Ethyl-5-(2-methoxy-phenyl)-4H- triazol-3-ylsulfanyl]-acetic acid may include the following steps:

  • Preparation of a suitable hydrazine derivative as a precursor for the triazole ring

  • Cyclization reaction to form the triazole core structure

  • Introduction of the 2-methoxyphenyl group through appropriate coupling reactions

  • N-alkylation with an ethyl halide to introduce the ethyl group at the N4 position

  • S-alkylation with chloroacetic acid under Williamson reaction conditions

The specific reaction conditions would need to be optimized for each step to ensure high yield and purity of the final product.

Alternative Synthesis Methods

An alternative approach might involve the initial formation of a thiol-functionalized triazole derivative, followed by alkylation with chloroacetic acid. This method is analogous to the synthesis of similar compounds described in the literature, where a triazole-3-thiol is alkylated under Williamson reaction conditions .

The reaction might proceed as follows:

  • Formation of 1H- -triazole-3-thiol with appropriate substituents at positions 4 and 5

  • S-alkylation with chloroacetic acid in the presence of a base, forming the target compound

This synthetic route would require careful control of reaction conditions to ensure selectivity and yield.

Chemical Reactions and Reactivity

Reactivity Patterns

[4-Ethyl-5-(2-methoxy-phenyl)-4H- triazol-3-ylsulfanyl]-acetic acid exhibits several reactive sites that can participate in various chemical transformations. These sites include:

  • The carboxylic acid group, which can undergo esterification, amidation, reduction, and decarboxylation

  • The sulfur atom, which can be oxidized to form sulfoxides or sulfones

  • The triazole ring, which can participate in coordination chemistry with metal ions

  • The methoxy group, which can undergo demethylation under specific conditions

Table 2: Key Reactive Sites and Potential Reactions

Reactive SitePotential ReactionsExpected Products
Carboxylic AcidEsterification, AmidationEsters, Amides
Sulfur AtomOxidationSulfoxides, Sulfones
Triazole RingCoordination with metalsMetal complexes
Methoxy GroupDemethylationHydroxyphenyl derivatives

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety in [4-Ethyl-5-(2-methoxy-phenyl)-4H- triazol-3-ylsulfanyl]-acetic acid can undergo typical carboxylic acid reactions:

  • Esterification: Reaction with alcohols in the presence of acid catalysts to form esters

  • Amidation: Reaction with amines to form amides, often requiring activation of the carboxylic acid

  • Reduction: Treatment with reducing agents like LiAlH₄ or NaBH₄ to form the corresponding alcohol

  • Salt formation: Reaction with bases to form carboxylate salts

These transformations provide opportunities for further functionalization and modification of the compound for specific applications.

Oxidation and Reduction Reactions

The sulfur atom in the compound can undergo oxidation to form sulfoxides (R-S(O)-R) or sulfones (R-S(O)₂-R) depending on the oxidizing agent used and reaction conditions. Common oxidizing agents for these transformations include hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA), and potassium permanganate.

Reduction reactions may target the carboxylic acid group, leading to the formation of corresponding alcohols or aldehydes depending on the reducing agent employed and reaction conditions.

Research Applications

Synthetic Applications

In chemical synthesis, [4-Ethyl-5-(2-methoxy-phenyl)-4H- triazol-3-ylsulfanyl]-acetic acid may serve as:

  • A building block for the synthesis of more complex molecules

  • A precursor for the preparation of various derivatives through modification of the carboxylic acid group

  • A ligand in coordination chemistry, utilizing the nitrogen atoms in the triazole ring for metal binding

These applications highlight the versatility of the compound in organic synthesis and materials chemistry.

Structure-Activity Relationship Studies

The unique structure of [4-Ethyl-5-(2-methoxy-phenyl)-4H- triazol-3-ylsulfanyl]-acetic acid makes it valuable for structure-activity relationship (SAR) studies. By systematically modifying different parts of the molecule—such as the position of the methoxy group on the phenyl ring, the length of the alkyl chain at the N4 position, or the nature of the substituent at the sulfanyl group—researchers can investigate how structural changes affect biological activity or chemical reactivity.

Such SAR studies contribute to the rational design of new compounds with enhanced properties for specific applications.

Analytical Methods

Spectroscopic Identification

The identification and characterization of [4-Ethyl-5-(2-methoxy-phenyl)-4H- triazol-3-ylsulfanyl]-acetic acid can be accomplished through various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR provide valuable information about the structural arrangement of atoms and functional groups in the molecule .

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound and provides fragmentation patterns that help verify its structure. The expected molecular ion peak would correspond to m/z 293, matching the molecular weight of the compound .

  • Infrared (IR) Spectroscopy: IR analysis would reveal characteristic absorption bands for functional groups present in the molecule, including the carboxylic acid (C=O stretching around 1700-1725 cm⁻¹), the triazole ring, and the methoxy group.

Chromatographic Analysis

Chromatographic techniques play a crucial role in the purification and analysis of [4-Ethyl-5-(2-methoxy-phenyl)-4H- triazol-3-ylsulfanyl]-acetic acid:

  • High-Performance Liquid Chromatography (HPLC): Useful for determining the purity of the compound and separating it from related substances. Reverse-phase HPLC with UV detection is commonly employed for triazole compounds .

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation capabilities of HPLC with the identification power of mass spectrometry, providing comprehensive analysis of the compound .

  • Thin-Layer Chromatography (TLC): Serves as a rapid method for monitoring reaction progress and initial purity assessment.

X-ray Crystallography

X-ray crystallography provides definitive information about the three-dimensional structure of [4-Ethyl-5-(2-methoxy-phenyl)-4H- triazol-3-ylsulfanyl]-acetic acid, including bond lengths, bond angles, and molecular conformation. This technique requires the preparation of suitable crystals of the compound and offers invaluable insights into its structural features .

The crystal structure analysis would reveal details about:

  • The planarity of the triazole ring

  • The orientation of the 2-methoxyphenyl group relative to the triazole ring

  • The conformation of the sulfanyl-acetic acid side chain

  • Potential intermolecular interactions in the crystal lattice

CodeStatementReference
P201Obtain special instructions before use.
P202Do not handle until all safety precautions have been read and understood.
P210Keep away from heat/sparks/open flames/hot surfaces. - No smoking.
P233Keep container tightly closed.
P235Keep cool.
P240Ground/bond container and receiving equipment.

First Aid Measures

In case of accidental exposure to [4-Ethyl-5-(2-methoxy-phenyl)-4H- triazol-3-ylsulfanyl]-acetic acid, the following first aid measures are recommended:

  • Skin contact: Wash affected area thoroughly with soap and water.

  • Eye contact: Rinse eyes with water for several minutes. Remove contact lenses if present and continue rinsing.

  • Inhalation: Move to fresh air and seek medical attention if symptoms persist.

  • Ingestion: Rinse mouth with water and seek immediate medical attention .

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